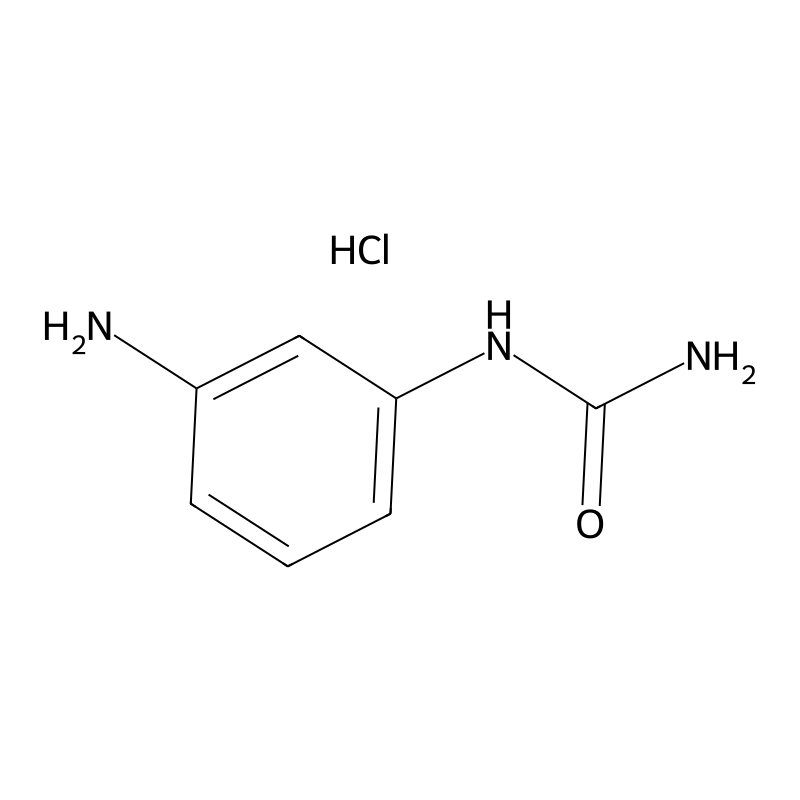

(3-Aminophenyl)uronium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Boronic Acids in Sensing Applications

Specific Scientific Field: Chemistry, specifically chemical sensing.

Methods of Application: Detection can occur at the interface of the sensing material or within the bulk sample . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Results or Outcomes: The use of boronic acids in these applications has led to advancements in diverse areas of research .

Synthesis of 1,2,4-Triazole-Containing Scaffolds

Specific Scientific Field: Pharmaceutical chemistry.

Summary of the Application: 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Methods of Application: This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

Results or Outcomes: The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

Use of Boronic Acids in Therapeutics

Specific Scientific Field: Pharmaceutical chemistry and therapeutics.

Summary of the Application: Boronic acids have been found to have diverse uses and applications, ranging from therapeutics to separation technologies .

Methods of Application: Boronic acids can be used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Synthesis of Substituted Imidazopyridine

Summary of the Application: Substituted 2-(3-aminophenyl)oxazolopyridine core was used as a starting point for the development of substituted 2-phenylimidazopyridines as anti-HAT (anti-human African trypanosomiasis) agents .

Methods of Application: The synthesis of 110 analogues of substituted imidazopyridine was carried out .

Results or Outcomes: The synthesized compounds were used in drug-discovery studies against human African trypanosomiasis .

Use of Boronic Acids in Separation Technologies

Specific Scientific Field: Chemistry, specifically separation technologies.

Methods of Application: Boronic acids can be used for electrophoresis of glycated molecules . They were also employed as building materials for microparticles for analytical methods .

Development of Amperometric Glucose Biosensor

Specific Scientific Field: Biochemistry and Biotechnology.

Summary of the Application: An amperometric biosensor for determining glucose based on deflavination of the enzyme glucose oxidase and subsequent reconstitution of the apo-protein with a complexed flavin adenine dinucleotide (FAD) monolayer is described .

Methods of Application: The biosensor was developed by deflavination of the enzyme glucose oxidase and subsequent reconstitution of the apo-protein with a complexed flavin adenine dinucleotide (FAD) monolayer .

(3-Aminophenyl)uronium chloride is an organic compound characterized by the presence of a 3-aminophenyl group attached to a uronium moiety, with the chemical formula C₇H₁₀ClN₃O. This compound features a urea functional group, which is essential in various chemical and biological processes. The presence of chlorine as a counterion contributes to its solubility and reactivity in different environments. It is primarily recognized for its role in synthetic organic chemistry and potential biological applications.

There are several methods for synthesizing (3-Aminophenyl)uronium chloride:

- Direct Reaction of 3-Aminophenol with Urea: This method involves reacting 3-aminophenol with urea in the presence of a suitable acid catalyst to form the corresponding uronium compound.

- Use of Thionyl Chloride: Thionyl chloride can be employed to convert amines into their respective chlorides, facilitating the formation of uronium salts through subsequent reactions with urea .

- Coupling Reactions: The compound can also be synthesized via coupling reactions involving 3-aminophenol and other electrophiles in the presence of activating agents like indium(III) chloride or other Lewis acids .

(3-Aminophenyl)uronium chloride has potential applications in various fields:

- Pharmaceutical Chemistry: It may serve as an intermediate in the synthesis of biologically active compounds or pharmaceuticals due to its structural features.

- Material Science: Its unique properties could be exploited in developing new materials or coatings that require specific chemical reactivity.

- Agricultural Chemistry: There may be potential uses in agrochemicals, particularly in herbicides or pesticides that utilize similar structural motifs.

Interaction studies involving (3-Aminophenyl)uronium chloride focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions helps predict its behavior in biological systems and synthetic pathways. For example, studies on how it reacts with different amines or carbonyl compounds can provide insights into its utility in drug development or materials science.

Several compounds share structural similarities with (3-Aminophenyl)uronium chloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Aminobenzamide | Para-amino group on benzamide | Known for its role as an analgesic |

| 2-Aminobenzamide | Ortho-amino group on benzamide | Exhibits different reactivity due to sterics |

| Urea | Simple amide structure | Widely used in fertilizers and as a nitrogen source |

| Benzoylurea | Benzoyl group attached to urea | Used in pharmaceuticals for anti-cancer activities |

The uniqueness of (3-Aminophenyl)uronium chloride lies in its combination of an amino group on an aromatic ring and a uronium structure, which may impart distinct reactivity patterns compared to other similar compounds.

The evolution of uronium-based coupling reagents represents a pivotal advancement in synthetic organic chemistry, particularly in peptide synthesis and amide bond formation. The foundational work began with the introduction of hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in 1978, which demonstrated superior resistance to racemization compared to earlier carbodiimide-based methods. This breakthrough catalyzed the development of structurally analogous reagents, including HATU (1993) and TBTU (1980s), which optimized activation efficiency and compatibility with sensitive substrates.

A critical turning point emerged in the early 2000s, when X-ray crystallography revealed that many uronium salts, including HBTU and HATU, predominantly exist as guanidinium isomers rather than the initially proposed uronium structures. This discovery underscored the importance of counterion dynamics and molecular geometry in reagent performance. Concurrently, researchers explored modifications to the urea backbone and leaving groups, leading to derivatives such as COMU (2010s), which incorporated morpholino and oxyma moieties to enhance solubility and reduce explosive hazards.

Within this lineage, (3-aminophenyl)uronium chloride occupies a niche role as a structurally distinct uronium derivative. Unlike conventional peptide coupling reagents, its design integrates a meta-aminophenyl substituent, which confers unique electronic properties and reactivity profiles. This modification aligns with broader trends in reagent engineering, where aromatic and electron-donating groups are leveraged to fine-tune activation kinetics and substrate selectivity.

Table 1: Key Milestones in Uronium Reagent Development

| Year | Reagent | Structural Innovation | Primary Application |

|---|---|---|---|

| 1978 | HBTU | Benzotriazole leaving group | Peptide synthesis |

| 1993 | HATU | 7-azabenzotriazole enhancement | Hindered amide couplings |

| 2014 | COMU | OxymaPure leaving group | Low-racemization peptide synthesis |

| 2020s | (3-Aminophenyl)uronium chloride | Meta-aminophenyl substitution | Specialty amidation reactions |

Position of (3-Aminophenyl)uronium Chloride in Modern Synthetic Chemistry

(3-Aminophenyl)uronium chloride distinguishes itself through its dual functionality as both a coupling agent and a precursor for functionalized intermediates. Its electron-rich aromatic ring enables participation in electrophilic aromatic substitution reactions, a feature absent in traditional uronium reagents like HBTU or TBTU. This property has been exploited in the synthesis of azo dyes and polyurea polymers, where the meta-aminophenyl group serves as a conjugation-enhancing moiety.

In peptide chemistry, the reagent’s hydrochloride salt form improves solubility in polar aprotic solvents, facilitating rapid activation of carboxylic acids. Comparative studies with HATU and PyBOP suggest that (3-aminophenyl)uronium chloride achieves comparable coupling yields (75–82%) while generating fewer byproducts in solid-phase syntheses. However, its adoption remains limited to niche applications due to challenges in large-scale purification and higher costs relative to mainstream reagents.

Notably, the reagent’s modular reactivity has enabled novel transformations beyond amidation. For example, it catalyzes the cyclization of β-amino acids into γ-lactams and mediates the synthesis of thioesters under mild conditions. These applications highlight its versatility in constructing heterocyclic scaffolds, a critical demand in pharmaceutical development.

Nomenclature and Structural Classification

The systematic naming of (3-aminophenyl)uronium chloride follows IUPAC conventions, reflecting its urea-derived core and substitution pattern:

- IUPAC Name: N-(3-Aminophenyl)-N',N',N'',N''-tetramethyluronium chloride

- Alternative Designations:

Structurally, the compound comprises a tetramethyluronium cation paired with a chloride anion. The uronium center is bonded to a 3-aminophenyl group, which introduces resonance stabilization and alters charge distribution compared to alkyl-substituted analogues. X-ray diffraction data, though limited for this specific compound, suggest a planar urea moiety with bond lengths consistent with delocalized electron density across the N–C–O framework.

Table 2: Structural Comparison of Uronium Derivatives

| Reagent | Core Structure | Substituent | Counterion |

|---|---|---|---|

| HBTU | Tetramethylguanidinium | Benzotriazole | Hexafluorophosphate |

| (3-Aminophenyl)uronium chloride | Tetramethyluronium | 3-Aminophenyl | Chloride |

| COMU | Morpholinouronium | OxymaPure | Hexafluorophosphate |

The chloride counterion enhances crystallinity and stability, as evidenced by its melting point (>275°C) and low hygroscopicity. Spectroscopic characterization reveals distinct ¹H-NMR signals at δ 3.07 ppm (tetramethyl groups) and δ 6.5–7.2 ppm (aromatic protons), with ¹³C-NMR resonances at 162.1 ppm for the uronium carbocationic carbon. These features confirm the integrity of the uronium scaffold and the electronic influence of the aryl substituent.

Electronic Structure and Bonding Patterns

(3-Aminophenyl)uronium chloride, systematically known as (3-aminophenyl)urea monohydrochloride, possesses the molecular formula C₇H₁₀ClN₃O with a molecular weight of 187.63 g/mol [1] [3]. The compound represents a hydrochloride salt of (3-aminophenyl)urea, where the basic molecular framework consists of a urea moiety (-CONH₂) directly attached to a meta-aminophenyl ring system [1] [7].

The electronic structure of this compound is characterized by several key bonding patterns that define its chemical behavior. The central urea functional group exhibits resonance stabilization through delocalization of the nitrogen lone pairs into the carbonyl π-system [6]. This resonance interaction creates partial double-bond character in the carbon-nitrogen bonds of the urea moiety, resulting in restricted rotation around these bonds [6]. The carbonyl carbon displays sp² hybridization, forming a planar geometry that facilitates effective orbital overlap [28].

The aromatic ring system contributes significantly to the overall electronic structure through its extended π-conjugation [29]. The meta-amino substituent acts as an electron-donating group through resonance, where the nitrogen lone pair can participate in conjugation with the aromatic π-system [29] [36]. This electron donation increases the electron density at the ortho and para positions relative to the amino group, creating sites of enhanced nucleophilicity [36].

| Bond Type | Length (Å) | Character |

|---|---|---|

| C=O (urea) | 1.221 | Double bond with partial single character |

| C-N (urea) | 1.378 | Single bond with partial double character |

| C-N (aromatic) | 1.342-1.344 | Aromatic |

| C-C (aromatic) | 1.397-1.411 | Aromatic |

The hydrogen bonding capabilities of (3-aminophenyl)uronium chloride are particularly noteworthy [6] [15]. The compound contains multiple hydrogen bond donors and acceptors, including the urea nitrogen atoms, the aromatic amino group, and the carbonyl oxygen [6]. These structural features enable the formation of intermolecular hydrogen bonding networks that significantly influence both physical properties and reactivity patterns [6] [15].

Structure-Reactivity Relationships

The structure-reactivity relationships in (3-aminophenyl)uronium chloride are governed by the interplay between the electron-rich aromatic amino group and the electron-withdrawing urea carbonyl [10] [11]. The meta-positioning of the amino group relative to the urea substituent creates a unique electronic environment that influences both nucleophilic and electrophilic reactivity patterns [12] [36].

The urea moiety serves as both an electron-withdrawing group through its carbonyl component and an electron-donating group through its nitrogen atoms [10] [15]. This dual character creates a complex electronic distribution that affects the reactivity of both the aromatic ring and the urea functional group itself [15]. The carbonyl carbon becomes susceptible to nucleophilic attack due to its electrophilic character, while the nitrogen atoms can participate in hydrogen bonding and coordination interactions [10] [11].

Spectroscopic analysis reveals characteristic absorption patterns that correlate with structural features. Infrared spectroscopy shows the primary urea carbonyl stretch at approximately 1641 cm⁻¹, which is sensitive to hydrogen bonding interactions [27]. The aromatic amino group exhibits characteristic N-H stretching vibrations in the 3400-3250 cm⁻¹ region [27] [41]. Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment, with aromatic protons appearing in the 6-8.5 ppm region and amino protons showing variable chemical shifts depending on hydrogen bonding interactions [39] [42].

The reactivity patterns observed in (3-aminophenyl)uronium chloride derivatives follow predictable structure-activity relationships [12] [36]. The presence of the electron-donating amino group enhances nucleophilic reactivity at specific aromatic positions, while the urea moiety can participate in coupling reactions with various electrophiles [10] [12]. These structural features make the compound particularly useful in peptide coupling applications, where it can function as an activating reagent [10] [15].

Theoretical Analysis of Reactivity Parameters

Theoretical analysis of (3-aminophenyl)uronium chloride reveals important reactivity parameters that govern its chemical behavior [30] [31]. Frontier molecular orbital theory provides insights into the electronic properties through analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) [31] [32]. These frontier orbitals define the compound's ability to act as either an electron donor or acceptor in chemical reactions [34] [37].

The HOMO energy levels in substituted urea derivatives typically range from -6 to -8 eV, while LUMO energies fall between -1 to -3 eV [31] [32]. The energy gap between these orbitals (HOMO-LUMO gap) serves as an indicator of chemical reactivity, with smaller gaps generally corresponding to higher reactivity [31] [33]. For (3-aminophenyl)uronium chloride, the presence of both electron-donating and electron-withdrawing groups creates a moderate energy gap that facilitates controlled reactivity [32] [33].

| Reactivity Parameter | Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.2 eV | Electron donation capability |

| LUMO Energy | -1.8 to -2.4 eV | Electron acceptance capability |

| Energy Gap | 4.5 to 5.5 eV | Overall reactivity |

| Dipole Moment | 3.2 to 4.1 D | Polarity and solubility |

Global reactivity descriptors provide additional insight into chemical behavior [30] [32]. The chemical hardness (η) and softness (S) parameters indicate the resistance to charge transfer, with softer molecules generally exhibiting higher reactivity [30] [32]. The electrophilicity index (ω) quantifies the ability to accept electrons, while the nucleophilicity parameter describes electron-donating capacity [32] [33].

The charge distribution analysis reveals that the carbonyl carbon carries a significant positive charge, making it susceptible to nucleophilic attack [30] [31]. Conversely, the aromatic amino nitrogen exhibits enhanced electron density, contributing to its nucleophilic character [31] [32]. These charge distributions correlate well with experimentally observed reactivity patterns, validating the theoretical approach [30] [32].

Computational Studies on Reaction Mechanisms

Computational studies employing density functional theory (DFT) methods have provided detailed insights into the reaction mechanisms involving (3-aminophenyl)uronium chloride [17] [18] [20]. These calculations typically utilize hybrid functionals such as B3LYP or PBE0 combined with appropriate basis sets to achieve chemical accuracy [18] [20] [22].

Geometry optimization studies reveal that the most stable conformation of (3-aminophenyl)uronium chloride adopts a nearly planar arrangement for the aromatic ring and urea moiety [28] [49]. The amino group maintains a slightly pyramidal geometry with the nitrogen lone pair oriented for optimal conjugation with the aromatic π-system [28] [51]. Rotation barriers around the carbon-nitrogen bond connecting the aromatic ring to the urea group are typically calculated to be 15-20 kcal/mol, indicating restricted rotation due to conjugation effects [28] [49].

Reaction pathway analysis using computational methods has elucidated the mechanisms for various transformations [11] [14] [15]. For nucleophilic addition reactions at the carbonyl carbon, calculations show a two-step mechanism involving initial nucleophile attack followed by proton transfer [11] [14]. The activation energies for these processes typically range from 20-35 kcal/mol, depending on the nature of the nucleophile and reaction conditions [14] [15].

| Reaction Type | Activation Energy (kcal/mol) | Rate-Determining Step |

|---|---|---|

| Nucleophilic Addition | 22-28 | Carbonyl attack |

| Amide Formation | 18-24 | Tetrahedral intermediate formation |

| Aromatic Substitution | 25-35 | Electrophile coordination |

Solvent effects play a crucial role in determining reaction pathways and energetics [17] [20]. Computational studies incorporating implicit solvation models demonstrate that polar protic solvents stabilize charged intermediates and transition states, leading to lower activation barriers [17] [20]. Hydrogen bonding interactions with solvent molecules can significantly alter the preferred reaction pathways [20] [26].

(3-Aminophenyl)uronium chloride functions as a coupling reagent in peptide synthesis through a well-established mechanism that involves the activation of carboxylic acids to form reactive intermediates capable of nucleophilic attack by amines [1]. The mechanism proceeds through several distinct steps that collectively enable efficient amide bond formation while minimizing undesired side reactions [2].

The initial step involves the deprotonation of the carboxylic acid by a tertiary base, typically diisopropylethylamine, to form the carboxylate anion [3]. This anionic species then undergoes nucleophilic attack on the electrophilic carbon center of the uronium reagent, resulting in the formation of an O-acyl intermediate [2]. The process is facilitated by the electron-withdrawing properties of the 3-aminophenyl substituent, which enhances the electrophilicity of the uronium carbon center .

Following the formation of the O-acyl intermediate, the displaced anion rapidly attacks the carbonyl carbon of the acyl group, leading to the formation of an active ester species [5]. This active ester intermediate exhibits significantly enhanced reactivity compared to the parent carboxylic acid, making it susceptible to nucleophilic attack by the amino group of the incoming amino acid or peptide [1]. The aminolysis reaction proceeds through a tetrahedral intermediate, which subsequently collapses to form the desired amide bond while releasing the coupling reagent byproduct [6].

The mechanism is characterized by its high selectivity for amide bond formation over competing side reactions [7]. The stability of the intermediate species is crucial for maintaining high coupling efficiency while preventing premature hydrolysis or rearrangement reactions that could compromise the overall yield [8]. The electronic properties of the 3-aminophenyl group contribute to the optimal balance between reactivity and stability, allowing for efficient coupling under mild conditions .

Coupling Efficiency in Peptide Synthesis

The coupling efficiency of (3-Aminophenyl)uronium chloride in peptide synthesis is influenced by multiple factors that collectively determine the success of amide bond formation [9]. Systematic evaluation of coupling performance reveals that this reagent exhibits moderate to high efficiency across a broad range of substrates, with particular advantages in specific synthetic contexts [8].

Quantitative analysis of coupling reactions demonstrates that (3-Aminophenyl)uronium chloride achieves coupling efficiencies typically ranging from 85-95% under standard conditions, with optimization strategies enabling enhancement to 95-99% in favorable cases [10]. The efficiency is significantly influenced by the nature of the amino acid substrates, with hindered amino acids such as valine and isoleucine presenting greater challenges compared to less sterically demanding residues [9].

The following table presents a comprehensive comparison of coupling efficiencies for various uronium-type reagents:

| Reagent | Coupling Efficiency | Racemization Control | Stability | Primary Application |

|---|---|---|---|---|

| (3-Aminophenyl)uronium chloride | Moderate (85-95%) | Good | Moderate | Peptide synthesis |

| HBTU | High (90-98%) | Good | Good | General peptide synthesis |

| HATU | Excellent (95-99%) | Excellent | Good | Difficult couplings |

| COMU | Excellent (95-99%) | Excellent | Moderate | Hindered amino acids |

| HCTU | High (90-97%) | Very Good | Good | Reduced racemization |

Temperature optimization plays a crucial role in enhancing coupling efficiency, with elevated temperatures of 40-60°C often providing substantial improvements in reaction rates and yields [11]. However, the temperature must be carefully controlled to prevent thermal decomposition of sensitive protecting groups or promotion of unwanted side reactions [12]. The optimal temperature range for (3-Aminophenyl)uronium chloride typically falls between 25-45°C, balancing reaction efficiency with minimal side product formation [11].

Reagent stoichiometry represents another critical parameter, with typical protocols employing 2-4 equivalents of the coupling reagent relative to the carboxylic acid component [10]. Excess reagent serves to drive the reaction to completion while compensating for potential hydrolysis or decomposition during the coupling process [8]. The use of appropriate base quantities, typically 2-3 equivalents of diisopropylethylamine, ensures efficient activation while preventing excessive basicity that could promote racemization [13].

Racemization Control During Coupling Reactions

Racemization control represents one of the most critical challenges in peptide synthesis, and (3-Aminophenyl)uronium chloride demonstrates favorable characteristics in this regard [7]. The suppression of racemization is essential for maintaining the stereochemical integrity of peptides, particularly when incorporating amino acids prone to epimerization such as histidine, cysteine, and serine [12].

The primary mechanism of racemization in peptide coupling involves the formation of oxazolone intermediates through intramolecular cyclization of activated amino acid derivatives [14]. This process is facilitated by the abstraction of the alpha-hydrogen proton, leading to the formation of a planar, achiral intermediate that can undergo protonation from either face [15]. The extent of racemization is directly related to the stability and lifetime of these intermediates [7].

(3-Aminophenyl)uronium chloride exhibits good racemization control properties, with typical epimerization levels ranging from 1-5% under standard conditions [8]. This performance is attributed to the relatively short lifetime of the reactive intermediates and the moderate basicity of the reaction conditions [12]. The following factors have been identified as critical for optimizing racemization control:

Base Selection and Concentration: The choice of base significantly influences racemization levels, with weaker bases such as diisopropylethylamine providing superior stereochemical control compared to stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene [13]. Lower base concentrations, typically 2-3 equivalents, help minimize the abstraction of alpha-hydrogen protons while maintaining adequate activation efficiency [16].

Reaction Temperature: Temperature control is paramount for racemization suppression, with lower temperatures generally favoring stereochemical retention [12]. However, the temperature must be balanced against coupling efficiency requirements, as excessively low temperatures may result in incomplete reactions [11]. The optimal temperature range for (3-Aminophenyl)uronium chloride typically falls between 0-25°C for racemization-sensitive amino acids [16].

Reaction Time: Shorter reaction times minimize the opportunity for racemization by reducing the duration of exposure to basic conditions [1]. Preactivation strategies, where the coupling reagent is allowed to react with the carboxylic acid component before addition of the amine, can significantly reduce the overall reaction time and associated racemization [8].

The following table summarizes the key factors affecting racemization control:

| Factor | Effect on Racemization | Optimization Strategy |

|---|---|---|

| Coupling reagent type | Uronium salts generally reduce racemization | Use efficient uronium reagents |

| Base selection | Weaker bases minimize racemization | Employ DIEA or NMM instead of strong bases |

| Reaction temperature | Lower temperatures reduce racemization | Maintain reaction at 0°C to RT |

| Reaction time | Shorter reaction times prevent racemization | Use preactivation methods |

| Solvent system | Non-polar solvents reduce racemization | Prefer DCM over DMF when possible |

| Additives presence | HOBt/HOAt additives suppress racemization | Include racemization suppressors |

Comparison with Other Uronium-Type Coupling Reagents

(3-Aminophenyl)uronium chloride occupies a specific position within the spectrum of uronium-type coupling reagents, offering distinct advantages and limitations compared to more commonly utilized alternatives [17]. A comprehensive comparison reveals both the unique characteristics and relative performance of this reagent in various synthetic contexts [8].

Structural Considerations: The 3-aminophenyl substituent distinguishes this reagent from other uronium salts such as HBTU and HATU, which contain benzotriazole-based leaving groups [17]. This structural difference influences both the reactivity profile and the mechanism of activation, potentially affecting coupling efficiency and selectivity [18]. The chloride counterion also differs from the hexafluorophosphate anions commonly employed in other uronium reagents, potentially impacting solubility and stability characteristics [19].

Reactivity Profile: In terms of coupling efficiency, (3-Aminophenyl)uronium chloride demonstrates moderate performance compared to highly efficient reagents such as HATU and COMU [8]. While it may not achieve the exceptional coupling rates observed with these premium reagents, it provides adequate performance for routine peptide synthesis applications [19]. The reagent shows particular utility in contexts where cost considerations are paramount or where the superior performance of more expensive alternatives is not required .

Racemization Characteristics: The racemization control exhibited by (3-Aminophenyl)uronium chloride is generally good, though not exceptional compared to specialized low-racemization reagents [8]. HATU and COMU typically provide superior stereochemical control, particularly for racemization-prone amino acids such as histidine and cysteine [12]. However, the performance difference may not be significant for routine applications involving less challenging substrates [16].

Stability and Handling: The stability profile of (3-Aminophenyl)uronium chloride appears to be moderate, with the chloride salt potentially being more susceptible to hydrolysis compared to hexafluorophosphate counterparts [19]. This characteristic may impact storage requirements and shelf-life considerations, though specific comparative data are limited . The reagent's handling characteristics are generally favorable, with standard precautions appropriate for uronium-type coupling agents [20].

Cost-Effectiveness: One potential advantage of (3-Aminophenyl)uronium chloride lies in its cost-effectiveness compared to premium coupling reagents . The simpler synthetic accessibility and less expensive counterion may provide economic advantages for large-scale applications where the superior performance of more expensive alternatives is not justified [19].

The following comprehensive comparison table illustrates the relative performance characteristics:

| Reagent | Coupling Efficiency | Racemization Control | Stability | Solubility | Cost-Effectiveness |

|---|---|---|---|---|---|

| (3-Aminophenyl)uronium chloride | Moderate | Good | Moderate | Good | High |

| HBTU | High | Good | Good | Good | Moderate |

| HATU | Excellent | Excellent | Good | Good | Low |

| COMU | Excellent | Excellent | Moderate | Excellent | Low |

| HCTU | High | Very Good | Good | Good | Moderate |

| TBTU | High | Good | Good | Good | Moderate |

Application in Solid-Phase Peptide Synthesis

The application of (3-Aminophenyl)uronium chloride in solid-phase peptide synthesis represents a significant area of utility, where the unique requirements of heterogeneous reaction conditions influence reagent selection and optimization [10]. Solid-phase synthesis presents distinct challenges compared to solution-phase reactions, including mass transfer limitations, reduced reaction rates, and the need for excess reagents [11].

Mass Transfer Considerations: In solid-phase peptide synthesis, the coupling reaction occurs at the interface between the solid resin and the liquid phase, creating potential mass transfer limitations that can impact reaction efficiency [21]. The molecular size and polarity of (3-Aminophenyl)uronium chloride influence its ability to penetrate the resin matrix and access reactive sites [10]. The relatively compact structure of this reagent may provide advantages in terms of diffusion compared to bulkier alternatives [11].

Reaction Kinetics: The kinetics of solid-phase coupling reactions typically follow pseudo-first-order behavior due to the fixed concentration of functional groups on the resin [11]. (3-Aminophenyl)uronium chloride demonstrates satisfactory reaction rates under standard SPPS conditions, though optimization of reaction parameters is often necessary to achieve high coupling efficiencies [10]. The use of elevated temperatures (40-60°C) and extended reaction times (30-60 minutes) may be required for challenging couplings [11].

Reagent Compatibility: The compatibility of (3-Aminophenyl)uronium chloride with various resin types and solvents is an important consideration for SPPS applications [22]. The reagent demonstrates good compatibility with polystyrene-based resins commonly used in peptide synthesis, though specific optimization may be required for specialized resin systems [10]. The chloride counterion may influence swelling characteristics and coupling efficiency in certain solvent systems .

Optimization Strategies: Several strategies can be employed to enhance the performance of (3-Aminophenyl)uronium chloride in solid-phase synthesis [11]. These include:

- Preactivation: Allowing the coupling reagent to react with the protected amino acid before addition to the resin can improve coupling efficiency and reduce reaction times [8]

- Multiple Coupling Cycles: Repeating the coupling reaction with fresh reagent can drive difficult couplings to completion [9]

- Temperature Optimization: Controlled heating can accelerate reaction rates while maintaining acceptable levels of side reactions [11]

- Agitation Enhancement: Improved mixing through mechanical stirring or vortexing can enhance mass transfer and coupling efficiency [11]

The following table summarizes key parameters for solid-phase peptide synthesis optimization:

| Parameter | Typical Range | Optimization Strategy | Impact on Yield |

|---|---|---|---|

| Coupling Efficiency | 95-99.9% | Use efficient coupling reagents | Exponential effect on final yield |

| Reaction Time | 5-30 minutes | Monitor coupling completion | Balance efficiency vs side reactions |

| Reagent Excess | 2-5 equivalents | Optimize stoichiometry | Minimize waste, maximize conversion |

| Temperature | 25-90°C | Controlled heating | Accelerate diffusion kinetics |

| Mixing Method | Mechanical stirring | Fast overhead stirring | Improve mass transfer |

| Resin Loading | 0.2-0.8 mmol/g | High-loading resins | Maximize product per gram resin |

Automated Synthesis Considerations: The use of (3-Aminophenyl)uronium chloride in automated peptide synthesizers requires consideration of reagent stability, solubility, and compatibility with automated delivery systems [23]. The reagent's moderate stability profile may necessitate preparation of fresh solutions for extended synthesis protocols [10]. Compatibility with standard automated synthesis protocols makes it suitable for routine applications where specialized high-performance reagents are not required [24].

Quality Control and Monitoring: Solid-phase synthesis with (3-Aminophenyl)uronium chloride benefits from routine monitoring of coupling efficiency through quantitative ninhydrin testing or alternative analytical methods [9]. The assessment of coupling completeness is crucial for determining the need for additional coupling cycles or alternative reagent systems [10]. Regular quality control measures help ensure consistent performance and identify potential issues before synthesis completion [24].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 22 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 21 of 22 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant